3-Fluoroaniline
Overview
Description
3-Fluoroaniline, also known as 1-amino-3-fluorobenzene, is an organic compound with the molecular formula C6H6FN. It is a derivative of aniline where a hydrogen atom at the meta position is replaced by a fluorine atom. This compound is a clear, colorless to yellow liquid with a characteristic odor. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
3-Fluoroaniline is primarily used as a pharmaceutical intermediate . It serves as a reagent in the preparation of radamide analogs as Grp94 inhibitors . Grp94, also known as glucose-regulated protein 94, is a molecular chaperone that plays a crucial role in protein folding and quality control within the endoplasmic reticulum (ER) of cells .
Mode of Action
It is known to interact with its target, grp94, during the synthesis of radamide analogs . These analogs inhibit the function of Grp94, which can lead to the disruption of protein folding within the ER and potentially induce cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as an inhibitor of Grp94. By inhibiting Grp94, this compound can disrupt the normal functioning of the ER, leading to the accumulation of misfolded proteins . This can trigger the unfolded protein response (UPR), a cellular stress response related to the ER .
Result of Action
The primary result of this compound’s action is the potential induction of cell death due to the disruption of normal protein folding processes within the ER . This can lead to the accumulation of misfolded proteins and the triggering of the UPR . If the UPR fails to restore normal ER function, it can lead to apoptosis, or programmed cell death .
Biochemical Analysis
Biochemical Properties
3-Fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes and proteins. For instance, it is used in the preparation of acetic acid-3-fluoro-anilide by reacting with acetic acid anhydride. Additionally, this compound serves as a reagent in the preparation of radamide analogs, which are potential inhibitors of the Grp94 protein, a molecular chaperone involved in protein folding and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cellular proteins and enzymes. Studies have shown that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to changes in gene expression related to stress response and detoxification .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can result in altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. One of the primary metabolic pathways involves the conversion of this compound to 3-aminophenol and resorcinol by monooxygenase, followed by further metabolism via the ortho-cleavage pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoroaniline can be synthesized through several methods:
Nitration and Reduction of Fluorobenzene: This involves the nitration of fluorobenzene to produce 3-fluoronitrobenzene, followed by reduction to yield this compound.
Direct Amination of Fluorobenzene: This method involves the direct amination of fluorobenzene using ammonia or amines under high temperature and pressure conditions.
Halogen Exchange Reactions: This involves the halogen exchange reaction of 3-chloroaniline with potassium fluoride to produce this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-fluoronitrobenzene using a platinum or palladium catalyst. This method offers high yield and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluoronitrobenzene or other oxidized derivatives.
Reduction: It can be reduced to form 3-fluorocyclohexylamine.
Substitution: It undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., platinum or palladium).
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: 3-Fluoronitrobenzene.
Reduction: 3-Fluorocyclohexylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Fluoroaniline has several applications in scientific research:
Comparison with Similar Compounds
3-Fluoroaniline can be compared with other fluorinated anilines, such as:
2-Fluoroaniline: Similar in structure but with the fluorine atom at the ortho position.
4-Fluoroaniline: Similar in structure but with the fluorine atom at the para position.
3-Chloro-4-fluoroaniline: Contains both chlorine and fluorine atoms, leading to unique reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which affects its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVQQUVWFIZUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190683 | |
Record name | 3-Fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372-19-0 | |
Record name | 3-Fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-FLUOROANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLL4X88AZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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